![molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0](/img/structure/B21213.png)
3-[4-(Methylsulfanyl)phenyl]acrylic acid
Overview
Description
3-[4-(Methylsulfanyl)phenyl]acrylic acid, also known as 4-thiomethylcinnamic acid, is an organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an acrylic acid moiety. It is a white crystalline solid with a melting point of 174-175°C and a boiling point of 362.8±25.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be synthesized through the condensation reaction between 4-methylthiophenol and pyruvic acid . The reaction involves the following steps:
Formation of 4-methylthiophenol copper bromide: 4-methylthiophenol reacts with copper bromide to form 4-methylthiophenol copper bromide.
Condensation Reaction: The 4-methylthiophenol copper bromide then reacts with pyruvic acid to form an acyl intermediate.
Hydrolysis: The acyl intermediate undergoes hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methylsulfanyl)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[4-(Methylsulfanyl)phenyl]propionic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-[4-(Methylsulfanyl)phenyl]acrylic acid is utilized as a critical intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-cancer agents. Its structure allows for modifications that enhance the efficacy and selectivity of therapeutic agents against cancer cells. Research indicates that compounds derived from this acrylic acid exhibit promising anti-tumor activity, making it a valuable candidate in targeted therapy development .
Case Study: Anti-Cancer Agents
In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications to the methylthio group significantly increased the compounds' potency against breast cancer cells, suggesting a pathway for developing more effective treatments .
Organic Synthesis
Versatile Building Block
The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecular frameworks. Its ability to undergo various chemical reactions, including Michael additions and cross-coupling reactions, allows chemists to construct diverse organic molecules efficiently .
Table: Reaction Types Involving this compound
Reaction Type | Description |
---|---|
Michael Addition | Reacts with nucleophiles to form β-substituted products. |
Cross-Coupling | Engages in coupling reactions to form biaryl compounds. |
Oxidation | The methylthio group can be oxidized to sulfone derivatives. |
Material Science
Applications in Polymer Chemistry
In material science, this compound is employed to synthesize advanced polymers and coatings. Its incorporation into polymer matrices enhances properties such as mechanical strength, thermal stability, and resistance to environmental degradation. This makes it suitable for applications in coatings and adhesives that require durability under harsh conditions .
Biochemical Research
Role in Biological Pathways
The compound is also significant in biochemical research, where it aids in studying biological pathways and mechanisms related to disease processes. By understanding how this compound interacts with various biological targets, researchers can identify potential therapeutic targets for drug development .
Case Study: Mechanistic Studies
Research has shown that derivatives of this compound can modulate signaling pathways involved in inflammation and cancer progression. These findings highlight its potential role as a tool for investigating complex biological systems and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]acrylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]acrylic acid can be compared with other similar compounds, such as:
4-Methylthio cinnamic acid: Similar structure but with different substituents on the phenyl ring.
3-[4-(Methylsulfonyl)phenyl]acrylic acid: Contains a sulfonyl group instead of a sulfanyl group.
3-[4-(Methylthio)phenyl]propionic acid: The acrylic acid moiety is reduced to a propionic acid.
Uniqueness: The presence of the methylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Biological Activity
3-[4-(Methylsulfanyl)phenyl]acrylic acid, a compound characterized by its unique methylsulfanyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 102016-58-0
- Molecular Formula : C11H12O2S
- Molecular Weight : 220.28 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Studies suggest that it may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators. In a study assessing various derivatives, compounds with similar structures demonstrated significant inhibitory activity against these enzymes, suggesting a potential role for this compound in managing inflammatory conditions .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that derivatives of acrylic acids can scavenge free radicals effectively, indicating that this compound may possess similar capabilities.
Study on COX Inhibition
A comparative study highlighted the selectivity of various compounds against COX-1 and COX-2. The findings revealed that certain structural modifications could enhance inhibitory activity against these enzymes. For instance, compounds with a methylsulfonyl group exhibited varying degrees of selectivity, with some showing greater activity than standard anti-inflammatory drugs like Meloxicam .
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |
---|---|---|---|
3a | 56.43 | 57.14 | >1 |
3b | 69.56 | >83.68 | <1 |
3c | 64.00 | 70.00 | <1 |
Antioxidant Evaluation
In another study focused on antioxidant properties, the compound was tested alongside known antioxidants to evaluate its efficacy in scavenging free radicals. The results indicated that it exhibited moderate antioxidant activity, comparable to other phenolic compounds commonly used in therapeutic applications.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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